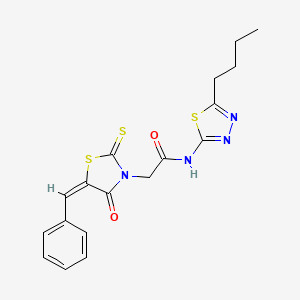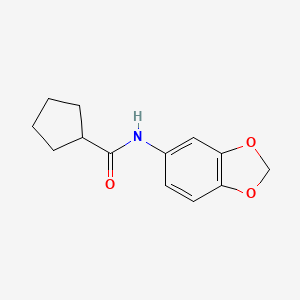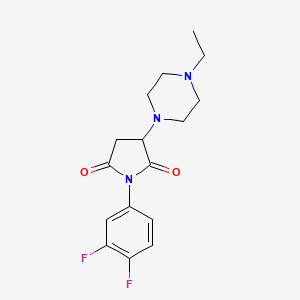![molecular formula C17H13N3O3 B4614860 (4-methylphenyl)[1-(2-nitrophenyl)-1H-imidazol-2-yl]methanone](/img/structure/B4614860.png)
(4-methylphenyl)[1-(2-nitrophenyl)-1H-imidazol-2-yl]methanone
Vue d'ensemble
Description
(4-methylphenyl)[1-(2-nitrophenyl)-1H-imidazol-2-yl]methanone is a useful research compound. Its molecular formula is C17H13N3O3 and its molecular weight is 307.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 307.09569129 g/mol and the complexity rating of the compound is 443. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Structural Analysis and Solvate Formation
Research on lophine derivatives, including compounds similar to (4-methylphenyl)[1-(2-nitrophenyl)-1H-imidazol-2-yl]methanone, has provided insights into their structural properties and solvate formation. A study by Yanover and Kaftory (2009) explored the crystallization and molecular conformation of methylated and unmethylated nitrophenyl lophines. They discovered that the presence of a methyl group on the imidazole ring significantly affects the rotation angles of the aromatic rings and the N-C-N bond angle, influencing the compound's molecular conformation and solvate formation capabilities (Yanover & Kaftory, 2009).
Synthesis and Functionalization Techniques
The synthesis of complex molecules containing the this compound structure has been explored to enhance their functional properties. Belyaeva et al. (2018) reported the one-pot synthesis of 3-(4-Nitrobenzoyl)-2-phenylquinoline through the simultaneous double C2/C3 functionalization of quinoline, demonstrating a method for constructing complex molecules efficiently (Belyaeva, Nikitina, Afonin, & Trofimov, 2018).
Antimicrobial and Antiviral Activities
Compounds bearing the imidazole ring have been studied for their potential antimicrobial and antiviral properties. Sharma et al. (2009) synthesized and evaluated derivatives including (4-nitrophenyl)-[2-(substituted phenyl)-benzoimidazol-1-yl]-methanones for their antimicrobial and antiviral activities. Their findings suggest that certain derivatives exhibit selective activity against fungi such as Aspergillus niger and Candida albicans, as well as against viruses like vaccinia and Coxsackie virus B4, indicating potential for the development of new antifungal and antiviral agents (Sharma et al., 2009).
Material Science and Polymer Research
In material science, the incorporation of imidazole-based compounds into polymers has been investigated for the development of novel materials with enhanced physical and optical properties. Ghaemy et al. (2013) synthesized new poly(amide-ether)s bearing imidazole pendants, studying their solubility, film-forming capabilities, and fluorescence emissions. These polymers exhibited desirable thermal properties and potential for application in advanced material science (Ghaemy, Sharifi, Nasab, & Taghavi, 2013).
Propriétés
IUPAC Name |
(4-methylphenyl)-[1-(2-nitrophenyl)imidazol-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3/c1-12-6-8-13(9-7-12)16(21)17-18-10-11-19(17)14-4-2-3-5-15(14)20(22)23/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWEGVWMAHOXWRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=NC=CN2C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2,6-dichlorobenzyl)oxy]-N-phenylbenzamide](/img/structure/B4614782.png)
![5-[(2-Methylsulfanylpyrimidin-5-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B4614788.png)
![1-BUTYL-5-OXO-N-{4-[(PYRIDIN-4-YL)CARBAMOYL]PHENYL}PYRROLIDINE-3-CARBOXAMIDE](/img/structure/B4614797.png)
![1-[1-(2-FLUOROBENZOYL)PIPERIDINE-4-CARBONYL]-4-METHYLPIPERAZINE](/img/structure/B4614803.png)
![(2-methyl-1-{5-[(4-methylbenzyl)thio]-1,3,4-oxadiazol-2-yl}butyl)amine hydrochloride](/img/structure/B4614816.png)


![2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B4614840.png)
![N-[(FURAN-2-YL)METHYL]-2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}ACETAMIDE](/img/structure/B4614845.png)
![3-[(4-bromobenzyl)sulfanyl]-4-ethyl-5-(3-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B4614846.png)
![N-{[2-(2-methoxybenzoyl)hydrazino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B4614853.png)


![1-[(3,4-dimethylphenyl)sulfonyl]-4-(2-furylmethyl)piperazine](/img/structure/B4614883.png)
